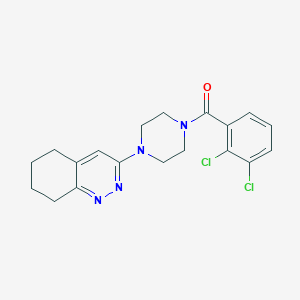

(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Description

This compound features a 2,3-dichlorophenyl group linked via a methanone bridge to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin moiety. Its synthesis likely involves coupling a dichlorophenyl-piperazine intermediate with a tetrahydrocinnolin precursor, analogous to methods in (e.g., Rh-catalyzed hydrogenation or nucleophilic substitution) .

Properties

IUPAC Name |

(2,3-dichlorophenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N4O/c20-15-6-3-5-14(18(15)21)19(26)25-10-8-24(9-11-25)17-12-13-4-1-2-7-16(13)22-23-17/h3,5-6,12H,1-2,4,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRSZYHOCPPHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dichlorophenyl Intermediate: The synthesis begins with the chlorination of phenyl compounds to introduce the dichloro groups.

Synthesis of the Tetrahydrocinnolinyl Intermediate: This step involves the cyclization of appropriate precursors to form the tetrahydrocinnolinyl ring.

Coupling Reaction: The final step involves the coupling of the dichlorophenyl intermediate with the tetrahydrocinnolinyl intermediate in the presence of a piperazine derivative. This reaction is typically carried out under controlled conditions using catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.

Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in various medical conditions:

- Antidepressant Activity : Research indicates that derivatives similar to this compound may exhibit antidepressant-like effects by interacting with serotonin receptors, which are crucial for mood regulation. Animal studies have shown significant reductions in depressive-like behaviors when tested with these compounds.

- Anticancer Properties : Preliminary studies suggest that (2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone may possess anticancer properties. It is hypothesized that its unique structure allows it to interfere with cancer cell proliferation and survival pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Reagent in Organic Reactions : It can be utilized as a reagent in various organic reactions to synthesize more complex molecules. Its unique functional groups facilitate diverse chemical transformations.

Biological Studies

The biological activities of the compound are under investigation:

- Microbial Activity : Studies are ongoing to evaluate its antimicrobial and antiviral properties. Initial findings suggest that it may inhibit the growth of certain pathogens.

Material Science

The compound is also explored for its applications in material science:

- Development of New Materials : Its unique chemical properties make it suitable for developing new materials with specific functionalities. This includes potential uses in coatings and polymers.

Case Studies

Several case studies highlight the potential applications of this compound:

- Antidepressant Effects : A study demonstrated that derivatives containing piperazine structures showed significant antidepressant-like effects in rodent models. The mechanism was linked to serotonin receptor modulation.

- Anticancer Activity : In vitro studies indicated that the compound inhibited the proliferation of specific cancer cell lines. Further research is required to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Ring

- A-15 (): (4-(2,3-Dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone Key Differences: Contains an additional methylpiperazine-propoxy group. Impact: The methylpiperazine enhances solubility and may modulate dopamine receptor binding. The propoxy linker increases molecular weight (MW = ~500 g/mol vs. target compound’s ~450 g/mol) and alters pharmacokinetics . Analytical Data: IR shows carbonyl stretch at 1643 cm⁻¹; melting point 156–158°C indicates crystallinity .

- Compound 2l (): (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Key Differences: Quinoline substituent vs. tetrahydrocinnolin; difluorocyclohexyl group. Impact: Quinoline’s aromaticity enhances π-π stacking but reduces flexibility. The difluorocyclohexyl group increases metabolic stability due to fluorine’s electron-withdrawing effects .

Aromatic Group Variations

- Aripiprazole Lauroxil (): [7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl]methyl dodecanoate Key Differences: Butoxy linker and dodecanoate ester vs. methanone bridge. Impact: The ester prolongs half-life via slow hydrolysis, enabling depot formulations. The quinolinone core differs from tetrahydrocinnolin, affecting dopamine D2 receptor partial agonism .

- (3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone (): Key Differences: 3-Chlorophenyl and 2-methoxyphenyl substituents. The absence of a fused ring system (vs. tetrahydrocinnolin) reduces steric bulk .

Structural Analogues with Modified Linkers

- Compound 15 (): (4-(2,3-Dichlorophenyl)piperidin-1-yl)(phenyl)methanone Key Differences: Piperidine ring (saturated) vs. piperazine (nitrogen-containing). Impact: Piperidine’s reduced basicity decreases solubility but improves blood-brain barrier penetration. NMR data (δ 7.23–7.85 ppm) highlights aromatic proton environments .

- Trans-1-{4-[2-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-3,3-dimethyl-urea (): Key Differences: Urea linker and cyclohexyl group. Crystallization in pyridine suggests solvent-dependent polymorphism .

Pharmacological and Physicochemical Comparisons

- Synthetic Yield: Target compound’s synthesis may mirror compound 15 (, % yield via Rh catalysis) but require optimization for tetrahydrocinnolin coupling .

- Purity : HPLC data in (99% purity, Rt 4.06–4.36 min) sets benchmarks for quality control .

Research Implications

The tetrahydrocinnolin moiety in the target compound may confer unique advantages over fully aromatic systems (e.g., quinoline in 2l), such as reduced planarity for better blood-brain barrier penetration. However, its partial saturation could limit π-π interactions critical for receptor binding. Comparative studies with A-15 () and aripiprazole derivatives () are warranted to explore dopamine receptor bias and metabolic stability .

Biological Activity

The compound (2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 353.26 g/mol. The structure features a dichlorophenyl moiety linked to a piperazine ring which is further substituted with a tetrahydrocinnoline derivative. The presence of chlorine atoms may influence the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the piperazine ring followed by the introduction of the dichlorophenyl group and the tetrahydrocinnoline moiety. Various reaction conditions such as temperature, solvent choice, and reaction time can significantly affect yield and purity.

Antidepressant Properties

Recent studies have suggested that compounds similar to this compound exhibit antidepressant-like effects. For instance, derivatives with piperazine structures have been shown to interact with serotonin receptors, which are critical in mood regulation. In animal models, these compounds demonstrated significant reductions in depressive-like behaviors .

Antitumor Activity

Research indicates that this class of compounds may possess antitumor properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to be linked to the modulation of various signaling pathways involved in cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to act as an allosteric modulator on neurotransmitter receptors. Specifically, it has been observed to enhance the binding affinity of certain ligands at adenosine receptors which play a role in neuroprotection and mood enhancement .

Study 1: Antidepressant Effects

In a controlled study involving mice subjected to chronic stress models, administration of this compound resulted in significant behavioral improvements compared to control groups. The study utilized standard tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST) to evaluate depressive symptoms .

Study 2: Antitumor Evaluation

Another study assessed the cytotoxic effects of this compound on various human cancer cell lines including breast and colon cancer cells. Results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting substantial potency compared to standard chemotherapeutic agents .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antidepressant | Reduces depressive behavior | Modulation of serotonin receptors |

| Antitumor | Inhibits cancer cell proliferation | Induction of apoptosis |

| Study | Model | Outcome |

|---|---|---|

| Study 1 | Chronic stress model | Significant reduction in depression |

| Study 2 | Cancer cell lines | Dose-dependent cytotoxicity |

Q & A

Q. How does the tetrahydrocinnolin moiety influence pharmacokinetic properties?

Q. What computational tools predict the compound’s interaction with β-arrestin-biased receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.